molecular formula C7H4F5N B038110 3,5-Difluoro-2-(trifluoromethyl)aniline CAS No. 123973-33-1

3,5-Difluoro-2-(trifluoromethyl)aniline

Cat. No.: B038110
CAS No.: 123973-33-1
M. Wt: 197.1 g/mol
InChI Key: IISXXYSSIKCYFQ-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms and a trifluoromethyl group onto an aniline derivative. One common method involves the reaction of 3,5-difluoronitrobenzene with trifluoromethylating agents, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of palladium catalysts and hydrogen gas for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorination techniques and catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction reactions.

    Substitution: Halogenating agents, such as chlorine or bromine, can be used under acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted anilines, nitroanilines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Difluoro-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s fluorinated structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceuticals, including potential anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty polymers.

Mechanism of Action

The mechanism by which 3,5-Difluoro-2-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The trifluoromethyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-2-(trifluoromethyl)aniline is unique due to the combination of both fluorine atoms and a trifluoromethyl group, which imparts distinct electronic and steric effects. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex fluorinated compounds.

Biological Activity

3,5-Difluoro-2-(trifluoromethyl)aniline is a fluorinated aromatic compound characterized by the presence of two fluorine atoms at the 3 and 5 positions and a trifluoromethyl group at the 2 position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C7H4F5N. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which can influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives of aniline with fluorinated substituents have shown moderate to potent activity against A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines. In particular, compounds with trifluoromethyl groups have been linked to enhanced inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects is primarily through interaction with microtubules. The compound acts as a tubulin polymerization inhibitor, similar to combretastatin A-4, which is known for its anticancer properties. It has been observed that such compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death .

Case Studies

  • Antiproliferative Activity : In a study evaluating various aniline derivatives, compounds with trifluoromethyl substitutions demonstrated significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range. Specifically, one derivative exhibited an IC50 of approximately 0.75 μM .
  • Zebrafish Model : Further investigations using zebrafish embryos revealed that certain derivatives could inhibit tumor growth effectively in vivo, showcasing their potential as therapeutic agents against cancer .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substituents : The presence of fluorine atoms increases electron-withdrawing capacity, enhancing binding affinity to biological targets.
  • Trifluoromethyl Group : This group contributes to improved metabolic stability and lipophilicity, facilitating cellular uptake and interaction with proteins involved in cell proliferation and apoptosis.

Comparative Analysis

CompoundIC50 (μM)TargetMechanism of Action
This compound~0.75HeLa CellsTubulin polymerization inhibition
Combretastatin A-4~0.1TubulinMicrotubule destabilization
Other Fluorinated AnilinesVariesVarious Cancer CellsAntiproliferative effects via tubulin interaction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-difluoro-2-(trifluoromethyl)aniline, and what reaction conditions are critical for optimizing yield?

A common method involves sequential functionalization of substituted aniline precursors. For example, methyl 2-amino-4,6-difluorobenzoate can be reacted with benzaldehyde in acetic acid using NaBH₄ as a reducing agent to introduce alkyl groups, followed by trifluoromethylation or halogen exchange reactions . Key parameters include temperature control (e.g., ambient for reductive amination), solvent choice (e.g., AcOH for protonation stability), and stoichiometric ratios of reagents to minimize side products. Column chromatography with Et₂O:petroleum ether (1:9 v/v) is often used for purification .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • ¹H/¹⁹F NMR : Identifies fluorine substitution patterns and confirms aromatic proton environments. For example, the trifluoromethyl group (-CF₃) appears as a quartet in ¹⁹F NMR .
  • IR Spectroscopy : Detects NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 197 [M+H]⁺) confirm molecular weight .
  • HPLC : Validates purity (>95%) using retention time comparisons .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in cross-coupling reactions involving this aniline derivative?

The -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amino group. For example, Pd/S,O-ligand catalysis enables para-selective C–H olefination, as demonstrated in the synthesis of N-benzyl derivatives . Computational studies (DFT) show that the -CF₃ group lowers the HOMO energy, favoring electron-deficient intermediates at specific positions .

Q. What computational methods (e.g., DFT) are recommended for analyzing the electronic properties and reactivity of this compound?

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and hyperpolarizability for nonlinear optical applications .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMF or THF) to predict solubility and aggregation behavior .

Q. How can photoredox catalysis be applied to functionalize this compound in visible-light-driven reactions?

Ru(bpy)₃²⁺ or organic dyes (e.g., eosin Y) act as photocatalysts to generate radical intermediates. For instance, under blue LED light, the amino group can undergo oxidative coupling with alkenes or alkynes, enabling C–N bond formation without harsh oxidants . Reaction optimization requires tuning the redox potential of the catalyst to match the substrate’s oxidation state .

Q. What role does this compound play in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents?

It serves as a key intermediate in pharmaceuticals due to its stability and fluorine-enhanced bioavailability. For example, it has been incorporated into pyridazine-carboxamide derivatives targeting kinase inhibition (e.g., LCMS m/z 742 [M+H]⁺ in a documented synthesis) . Structure-activity relationship (SAR) studies highlight the importance of fluorine atoms in enhancing binding affinity to hydrophobic enzyme pockets .

Properties

IUPAC Name

3,5-difluoro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISXXYSSIKCYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382644
Record name 3,5-difluoro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123973-33-1
Record name 3,5-difluoro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

200 ml of tetrahydrofuran and 50 g of 2,4,6-trifluorobenzotrifluoride were initially introduced into a stainless steel autoclave and it was pressurized using 30 ml of liquid ammonia. Subsequently, the mixture was heated at 120° C. for 6 hours with stirring. After cooling and releasing the pressure, the reaction mixture was subjected to a fractional distillation. 15 g of 2-amino-4,6-difluoro-benzotrifluoride were obtained at a boiling point of 57° to 58° C. at 12 mbar. After a small intermediate run, 32 g of 2,6-difluoro-4-amino-benzotrifluoride passed over at a boiling point of 103° to 105° C. at 16 mbar. The melting point of the 2,6-difluoro-4-amino-benzotrifluoride obtained was 66° C.
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Synthesis routes and methods II

Procedure details

In a stainless steel autoclave, 200 ml of tetrahydrofuran and 50 g of 2,4,6-trifluorobenzotrifluoride are introduced, and 30 ml of liquid ammonia are pressed on. The mixture is then heated at 120° C. for 6 hours, with stirring. The reaction mixture is cooled, the pressure is released, and the mixture is subjected to fractional distillation. At a boiling point of 57° to 58° C. at 12 mbar, 15 g of 2-amino-4,6-difluoro-benzotrifluoride are obtained. After a small intermediate cut, 32 g of 2,6-difluoro-4-amino-benzotrifluoride distil over at a boiling point of 103° to 105° C. at 16 mbar. Melting point of the resultant 2,6-difluoro-4-amino-benzotrifluoride: 66° C.
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Synthesis routes and methods III

Procedure details

200 ml of tetrahydrofuran and 50 g of 2,4,6-tri-fluorobenzotrifluoride are initially introduced into a stainless steel autoclave, and 30 ml of liquid ammonia are injected. The batch is then heated to 120° C. for 6 hours and with stirring. The reaction mixture is cooled,the pressure is released and the reaction mixture subjected to fractional distillation. At a boiling point of 57° C.-58° C./12 mbar, 15 g of 2-trifluoromethyI-3,5-difluoroaniline are obtained. After a small intermediate fraction 32 g of 3,5-difluoro-4-trifluoromethylaniline distil over at a boiling point of 103° C.-105° C./16 mbar (melting point: 66° C.).
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